Acetamidoeugenol

描述

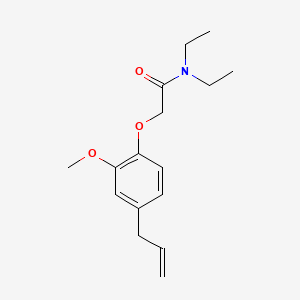

Acetamidoeugenol (CAS 305-13-5), also known as N,N-Diethyl-2-[2-methoxy-4-(2-propenyl)phenoxy]-acetamide, is a synthetic compound derived from eugenol derivatives. Its molecular formula is C₁₆H₂₃NO₃, featuring a methoxy group, an allyl substituent, and a diethylacetamide moiety . Classified as an intravenous anesthetic, it exhibits water solubility and a boiling point range of 143–146°C . Historically, it has been marketed under trade names such as Detrovel and Estil by Ciba-Geigy Corp. .

属性

CAS 编号 |

305-13-5 |

|---|---|

分子式 |

C16H23NO3 |

分子量 |

277.36 g/mol |

IUPAC 名称 |

N,N-diethyl-2-(2-methoxy-4-prop-2-enylphenoxy)acetamide |

InChI |

InChI=1S/C16H23NO3/c1-5-8-13-9-10-14(15(11-13)19-4)20-12-16(18)17(6-2)7-3/h5,9-11H,1,6-8,12H2,2-4H3 |

InChI 键 |

AXNKGLDCLYLVLQ-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)COC1=C(C=C(C=C1)CC=C)OC |

规范 SMILES |

CCN(CC)C(=O)COC1=C(C=C(C=C1)CC=C)OC |

同义词 |

acetamidoeugenol |

产品来源 |

United States |

准备方法

合成路线和反应条件

乙酰胺丁香酚可以通过在催化剂存在下,使丁香酚与乙酸酐反应来合成。 该反应通常包括在回流条件下加热丁香酚和乙酸酐,然后通过重结晶纯化产物 .

工业生产方法

乙酰胺丁香酚的工业生产涉及类似的合成路线,但规模更大。 该过程包括使用工业反应器和纯化系统,以确保最终产品的产率和纯度高 .

化学反应分析

反应类型

乙酰胺丁香酚经历各种化学反应,包括:

氧化: 乙酰胺丁香酚可以被氧化形成相应的醌类。

还原: 乙酰胺丁香酚的还原可以生成相应的醇。

取代: 它可以进行亲核取代反应,特别是在烯丙基上.

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 常用还原剂包括硼氢化钠和氢化铝锂。

取代: 可以在碱性条件下使用卤化物和胺等亲核试剂.

主要生成产物

氧化: 形成醌类。

还原: 形成醇。

取代: 形成取代的丁香酚衍生物.

科学研究应用

乙酰胺丁香酚具有广泛的科学研究应用:

化学: 用作合成各种有机化合物的先驱体。

生物学: 研究其抗菌和抗真菌特性。

医学: 研究其潜在的抗炎和镇痛作用。

工业: 用于配制香料和调味剂

作用机制

乙酰胺丁香酚的作用机制涉及其与细胞靶标的相互作用。 已知它可以抑制血小板的聚集并改变人血小板中的花生四烯酸代谢 . 它还对芳香烃受体 (AhR) 表现出部分激动活性,AhR 在调节生物体对环境污染物的反应中起作用 .

相似化合物的比较

Structural Analogues: Eugenol Derivatives

Isoeugenol

- Structure: A positional isomer of eugenol, featuring a methoxy group and propenyl chain but lacking the acetamide group.

- Applications : Primarily used in fragrance and cosmetic industries.

- Safety : Associated with skin sensitization and irritation risks (Safety Directions: Avoid skin/eye contact; Warnings: S1, E1, 19, 28) .

Eugenol

- Structure: Contains a hydroxyl group instead of the acetamide moiety in Acetamidoeugenol.

- Applications : Dental analgesic (clove oil), antiseptic.

- Pharmacokinetics: Rapidly metabolized via glucuronidation, contrasting with this compound’s intravenous route .

Functional Analogues: Local Anesthetics

Lidocaine (CAS 137-58-6)

- Structure: Aromatic amide with a diethylamino group.

- Applications : Widely used as a local anesthetic and antiarrhythmic.

- Pharmacokinetics : High lipid solubility enables rapid tissue penetration; metabolized hepatically .

- Safety: Lower systemic toxicity compared to this compound due to localized action .

Benzocaine (CAS 94-09-7)

- Structure: Ester-based anesthetic with a para-aminobenzoic acid (PABA) backbone.

- Applications : Topical anesthetic (e.g., throat lozenges).

- Metabolism: Hydrolyzed by plasma esterases, contrasting with this compound’s renal excretion .

Procaine (CAS 59-46-1)

- Structure : Ester-linked PABA derivative.

- Applications : Infiltration anesthesia.

- Key Difference: Shorter duration of action compared to this compound due to rapid hydrolysis .

Comparative Data Table

生物活性

Acetamidoeugenol, a derivative of eugenol, has garnered attention for its potential biological activities, particularly in the fields of anesthetics and pharmacology. This article delves into the compound's biological activity, discussing its mechanisms, efficacy, and relevant studies.

Chemical Structure and Properties

This compound is chemically characterized as 2-(4-allyl-2-methoxyphenoxy)-N-acetamide. Its structure contributes to its biological activities, particularly its interaction with various receptors and enzymes in the body.

The biological activity of this compound can be attributed to several mechanisms:

- Local Anesthetic Activity : this compound exhibits local anesthetic properties similar to lidocaine and bupivacaine. It acts primarily by blocking sodium channels, which prevents the propagation of action potentials in nerve fibers .

- Antioxidant Properties : Recent studies suggest that this compound may possess antioxidant capabilities, potentially scavenging free radicals and reducing oxidative stress in cells .

- Interaction with GABA Receptors : Like other eugenol derivatives, this compound may modulate GABA_A receptors, contributing to its anesthetic effects .

Local Anesthetic Efficacy

Research indicates that this compound demonstrates significant local anesthetic activity. In comparative studies with established anesthetics like lidocaine, this compound showed promising results in reducing pain responses in animal models.

Antioxidant Activity

This compound's antioxidant activity was evaluated using various assays, including DPPH and ABTS tests. The compound demonstrated a notable ability to scavenge free radicals, suggesting a protective role against oxidative damage.

Case Studies

- Pain Management in Animal Models : A study conducted on rats highlighted the effectiveness of this compound in managing acute pain through local administration. The results indicated a significant reduction in pain perception compared to control groups .

- Oxidative Stress Reduction : Another study assessed the impact of this compound on oxidative stress markers in mice subjected to chemical-induced oxidative damage. The findings revealed a marked decrease in malondialdehyde levels and an increase in antioxidant enzyme activities .

常见问题

Q. What are the validated protocols for synthesizing Acetamidoeugenol, and how can researchers ensure reproducibility?

To ensure reproducibility, follow established organic synthesis pathways (e.g., acetylation of eugenol derivatives under controlled pH and temperature). Purification should involve column chromatography with solvent gradients, and structural confirmation requires spectroscopic techniques (e.g., H/C NMR, FT-IR) and chromatographic purity checks (HPLC with ≥95% purity thresholds). Document all parameters (reagent ratios, reaction times) and include raw spectral data in appendices for peer validation .

Q. Which analytical methods are critical for verifying the purity and structural integrity of this compound in preclinical studies?

Combine orthogonal validation methods:

- Spectroscopy : NMR for functional group identification, mass spectrometry (MS) for molecular weight confirmation.

- Chromatography : HPLC with UV detection for purity assessment, GC-MS for volatile byproduct analysis.

- Reference standards : Compare retention times and spectral profiles with commercially available or literature-reported benchmarks. Calibrate instruments using certified reference materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Conduct a systematic meta-analysis to identify confounding variables (e.g., cell line variability, dosage regimes, solvent carriers). Replicate experiments under standardized conditions (e.g., ISO-certified cell cultures, controlled incubation times) and validate findings using multiple assay platforms (e.g., in vitro enzyme inhibition, in vivo murine models). Use statistical tools like Cohen’s d to quantify effect size discrepancies and ANOVA to assess inter-study variability .

Q. What experimental design principles mitigate bias when evaluating this compound’s mechanism of action?

- Controls : Include positive controls (known agonists/antagonists) and negative controls (vehicle-only groups).

- Blinding : Implement double-blinded sample processing and data analysis.

- Replication : Use triplicate biological replicates and independent experimental repeats.

- Orthogonal validation : Confirm results via complementary methods (e.g., siRNA knockdown if hypothesizing protein-targeted activity) .

Q. Which statistical models are optimal for analyzing dose-response relationships in this compound efficacy studies?

Apply non-linear regression models (e.g., Hill equation) to calculate EC/IC values. For multi-group comparisons, use one-way ANOVA with post-hoc Tukey tests. For time-dependent effects, employ mixed-effects models. Report 95% confidence intervals and effect sizes (e.g., partial η) to contextualize clinical relevance. Use software like GraphPad Prism or R for robust error analysis .

Methodological Considerations

Q. How should researchers structure appendices to enhance transparency in this compound studies?

Include:

- Raw data : Spectra, chromatograms, and unprocessed assay results.

- Protocol details : Step-by-step synthesis procedures, instrument calibration logs.

- Statistical outputs : Full ANOVA tables, regression coefficients, and outlier justification. Reference these materials in-text (e.g., “See Appendix A.3 for NMR validation”) to maintain readability while ensuring reproducibility .

Q. What strategies improve the detection of minor metabolites or degradation products in this compound stability studies?

Utilize high-resolution LC-MS/MS with polarity switching to capture diverse analytes. Employ forced degradation studies (heat, light, pH extremes) and monitor via time-course sampling. Apply multivariate analysis (PCA) to identify spectral outliers indicative of degradation .

Data Interpretation and Reporting

Q. How can researchers differentiate artifact signals from true biological effects in this compound assays?

- Negative controls : Include solvent-only and enzyme-inactivated groups.

- Dose-response linearity : Verify proportional signal changes across concentrations.

- Interference checks : Pre-treat samples with inhibitors/chelators to rule out nonspecific interactions. Cross-validate findings using orthogonal detection methods (e.g., fluorescence vs. luminescence assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。